2-Morpholinonicotinic acid hydrochloride
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Description
2-Morpholinonicotinic acid, also known as 2-(4-Morpholinyl)nicotinic acid, is a chemical compound with the molecular formula C10H12N2O3 . It has an average mass of 208.214 Da and a mono-isotopic mass of 208.084793 Da . It is a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within the bodies of living organisms .
Synthesis Analysis
2-Morpholinonicotinic acid was synthesized using a starting material 2-chloronicotinic acid. The synthesis process involved nucleophile acylation followed by a reduction reaction . This process produced a morpholino nicotinic acid derivative that is more appropriate for artificial processes .Molecular Structure Analysis
The molecular structure of 2-Morpholinonicotinic acid consists of a morpholine ring attached to a pyridine ring via a single bond. The pyridine ring has a carboxylic acid group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 2-Morpholinonicotinic acid are not detailed in the sources, it’s known that nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .Physical and Chemical Properties Analysis
2-Morpholinonicotinic acid has a density of 1.3±0.1 g/cm3, a boiling point of 418.0±45.0 °C at 760 mmHg, and a flash point of 206.6±28.7 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its polar surface area is 63 Å2 .Safety and Hazards
2-Morpholinonicotinic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . If in contact with skin or eyes, it should be washed off immediately with plenty of water .
Future Directions
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3H,4-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPOWGABHTBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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